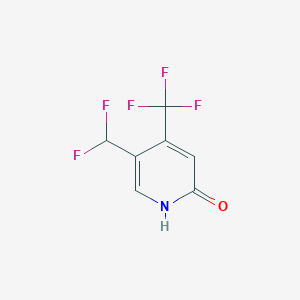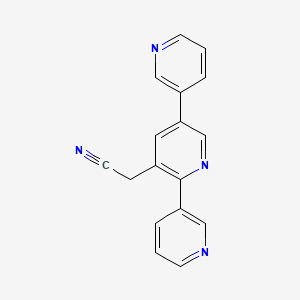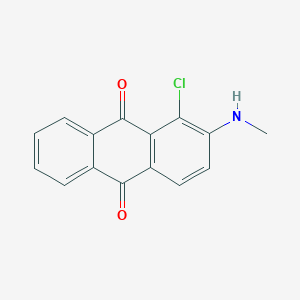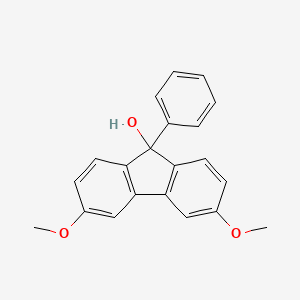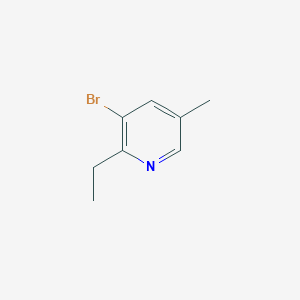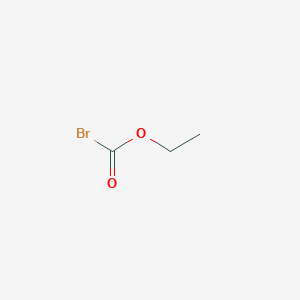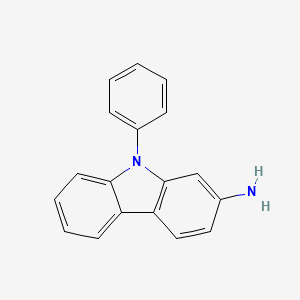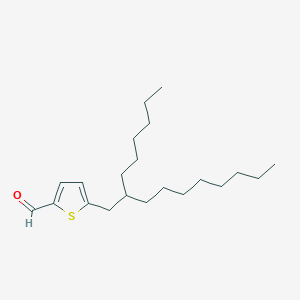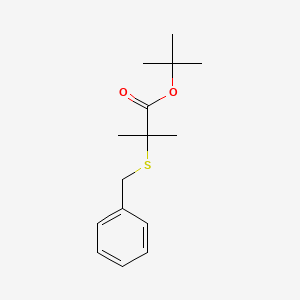![molecular formula C13H10N2O B15249258 2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B15249258.png)
2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused ring structure, which includes both benzene and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one typically involves the cyclization of 2-anilinonicotinic acids or the corresponding nitriles . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the cyclization can be achieved using concentrated hydrochloric acid or sulfuric acid as the reaction medium .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce dihydro derivatives.
科学的研究の応用
2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one involves its interaction with specific molecular targets. For example, it has been identified as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play crucial roles in neurotransmission . The compound’s inhibitory activity is attributed to its ability to bind to the active sites of these enzymes, thereby preventing the breakdown of neurotransmitters.
類似化合物との比較
Similar Compounds
Benzo[c][2,7]naphthyridine-5-yl-amines: These compounds share a similar core structure but differ in their functional groups and substitution patterns.
10H-benzo[b]-1,8-naphthyrid-5-ones: These compounds are structurally related but have different substitution patterns and chemical properties.
Uniqueness
2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit both AChE and BChE distinguishes it from other naphthyridine derivatives, making it a valuable compound for further research and development.
特性
分子式 |
C13H10N2O |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
2-methyl-6H-benzo[c][2,7]naphthyridin-5-one |
InChI |
InChI=1S/C13H10N2O/c1-8-6-10-9-4-2-3-5-12(9)15-13(16)11(10)7-14-8/h2-7H,1H3,(H,15,16) |
InChIキー |
UKKQHBDZQCRFGT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=N1)C(=O)NC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


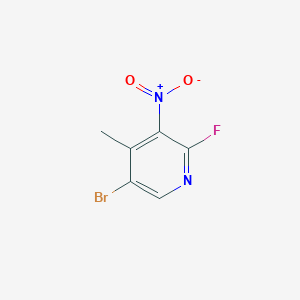
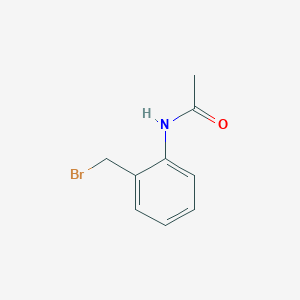
![(2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide](/img/structure/B15249185.png)
